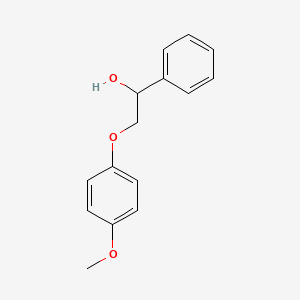![molecular formula C14H10O4 B3326879 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione CAS No. 29100-83-2](/img/structure/B3326879.png)
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione
概要
説明
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by a fused ring system that includes a naphthalene ring and a furan ring, with additional functional groups such as hydroxymethyl and methyl groups. It is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach . Another method involves a visible-light-mediated [3+2] cycloaddition reaction, which provides a green and efficient means to synthesize naphtho[2,3-b]furan-4,9-diones under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the environmentally friendly and efficient synthetic routes mentioned above could potentially be scaled up for industrial applications.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofurans.
科学的研究の応用
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antitumor and antiviral properties.
Medicine: It is being investigated for its potential use in drug discovery and development.
Industry: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential antitumor agent . Additionally, the compound may inhibit specific enzymes or proteins involved in viral replication, contributing to its antiviral activity.
類似化合物との比較
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Lacks the hydroxymethyl and methyl groups but shares the core naphthofuran structure.
2-Hydroxy-1,4-naphthoquinone: A precursor in the synthesis of naphthofurans, with similar redox properties.
Dihydronaphtho[2,3-b]furan-4,9-dione: A reduced form of the compound with different biological activities.
Uniqueness
3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. The presence of the hydroxymethyl group enhances its solubility and potential for forming hydrogen bonds, while the methyl group can influence its lipophilicity and membrane permeability.
特性
IUPAC Name |
3-(hydroxymethyl)-5-methylbenzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7-3-2-4-9-10(7)13(17)11-8(5-15)6-18-14(11)12(9)16/h2-4,6,15H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAMTLGCZPUMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)







![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)




